molecular formula C10H14ClNS B1428153 2-(Chloromethyl)-4-cyclohexyl-1,3-thiazole CAS No. 170881-63-7

2-(Chloromethyl)-4-cyclohexyl-1,3-thiazole

Cat. No.: B1428153
CAS No.: 170881-63-7
M. Wt: 215.74 g/mol
InChI Key: GWCSDDRLXIZTEF-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-4-cyclohexyl-1,3-thiazole is a heterocyclic compound featuring a thiazole ring substituted with a chloromethyl group at the 2-position and a cyclohexyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-4-cyclohexyl-1,3-thiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexylamine with carbon disulfide and chloroacetic acid, followed by cyclization to form the thiazole ring. The chloromethyl group is introduced via chloromethylation reactions using reagents such as chloromethyl methyl ether or chloromethyl chloroformate under acidic conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 2-(Chloromethyl)-4-cyclohexyl-1,3-thiazole undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can lead to the formation of dihydrothiazoles.

    Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or primary amines are commonly used under basic conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products:

    Substitution Products: Depending on the nucleophile, products such as azides, thiols, or ethers are formed.

    Oxidation Products: Sulfoxides and sulfones are the major products.

    Reduction Products: Dihydrothiazoles are commonly formed.

Scientific Research Applications

2-(Chloromethyl)-4-cyclohexyl-1,3-thiazole has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial and fungal infections.

    Materials Science: The compound is used in the development of novel polymers and materials with specific electronic or mechanical properties.

    Biological Studies: It is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways involving thiazole derivatives.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-4-cyclohexyl-1,3-thiazole involves its interaction with biological macromolecules. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to the inhibition of enzymatic activity or disruption of genetic material. This makes it a valuable tool in studying the molecular targets and pathways involved in various biological processes .

Comparison with Similar Compounds

    2-(Chloromethyl)-4-methylthiazole: Similar in structure but with a methyl group instead of a cyclohexyl group.

    2-(Chloromethyl)-4-phenylthiazole: Features a phenyl group at the 4-position, offering different electronic and steric properties.

    2-(Chloromethyl)-4-(trifluoromethyl)thiazole: Contains a trifluoromethyl group, which significantly alters its reactivity and biological activity.

Uniqueness: 2-(Chloromethyl)-4-cyclohexyl-1,3-thiazole is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic characteristics. This makes it particularly useful in applications where bulkier substituents are required to achieve specific interactions or properties.

Properties

IUPAC Name

2-(chloromethyl)-4-cyclohexyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNS/c11-6-10-12-9(7-13-10)8-4-2-1-3-5-8/h7-8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWCSDDRLXIZTEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CSC(=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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